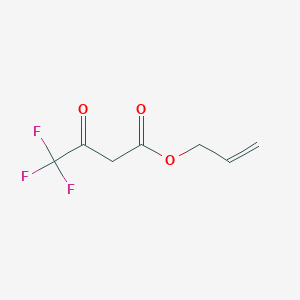
Allyl 4,4,4-trifluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 4,4,4-trifluoro-3-oxobutanoate: is an organic compound with the molecular formula C7H7F3O3 . It is a derivative of butanoic acid, where the hydrogen atoms are replaced by fluorine atoms, and an allyl group is attached to the carbonyl carbon. This compound is known for its unique chemical properties due to the presence of both the trifluoromethyl group and the allyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Allyl 4,4,4-trifluoro-3-oxobutanoate typically begins with the reaction of allyl alcohol with 4,4,4-trifluoro-3-oxobutanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The mixture is heated to facilitate the esterification process.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl 4,4,4-trifluoro-3-oxobutanoate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically produces alcohols or alkanes.
Substitution Products: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fluorinated Compounds: Allyl 4,4,4-trifluoro-3-oxobutanoate is used as a building block in the synthesis of various fluorinated organic compounds.
Catalysis: It serves as a substrate in catalytic reactions to study the effects of fluorine substitution on reaction mechanisms.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Biochemical Studies: It is used in biochemical research to investigate the effects of fluorinated compounds on biological systems.
Industry:
Material Science: this compound is used in the production of specialty polymers and materials with enhanced properties.
Agriculture: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It may interact with specific receptors in biological systems, affecting signal transduction pathways.
Mechanistic Insights:
Fluorine Effects: The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with biological targets.
Allyl Group: The allyl group can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with an ethyl group instead of an allyl group.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Contains a methyl group instead of an allyl group.
Propyl 4,4,4-trifluoro-3-oxobutanoate: Contains a propyl group instead of an allyl group.
Uniqueness:
Reactivity: The presence of the allyl group in Allyl 4,4,4-trifluoro-3-oxobutanoate makes it more reactive in certain chemical reactions compared to its ethyl, methyl, and propyl analogs.
Applications: The unique combination of the trifluoromethyl and allyl groups provides distinct properties that are valuable in specific scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H7F3O3 |
|---|---|
Molekulargewicht |
196.12 g/mol |
IUPAC-Name |
prop-2-enyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C7H7F3O3/c1-2-3-13-6(12)4-5(11)7(8,9)10/h2H,1,3-4H2 |
InChI-Schlüssel |
TYEIDVZLWPUSSY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
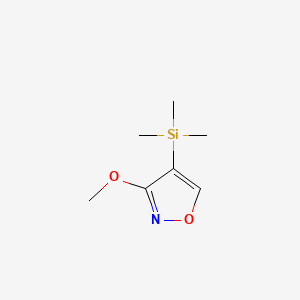
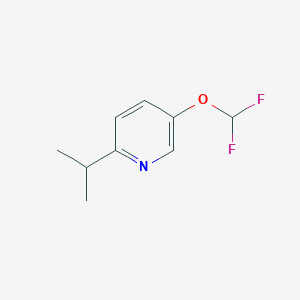
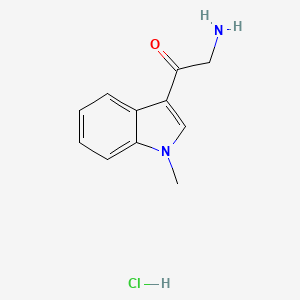
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)

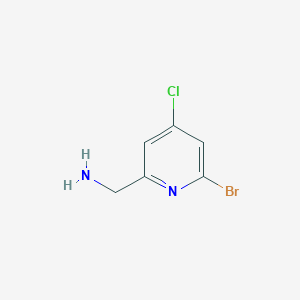
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
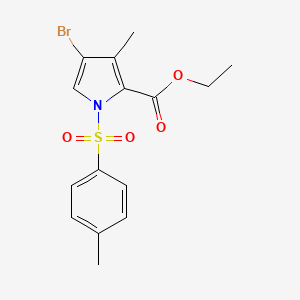
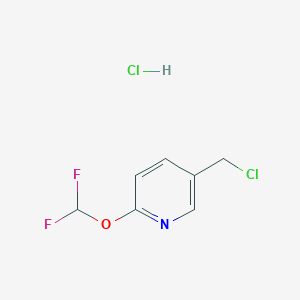
![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
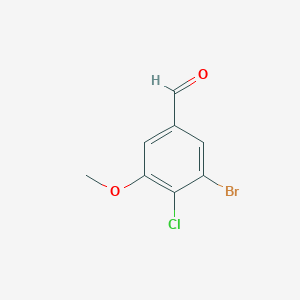
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
